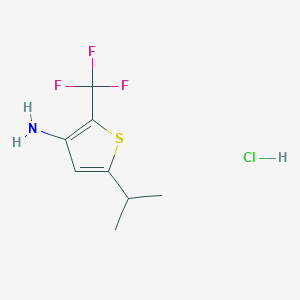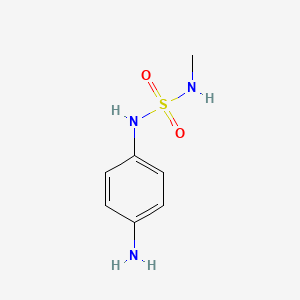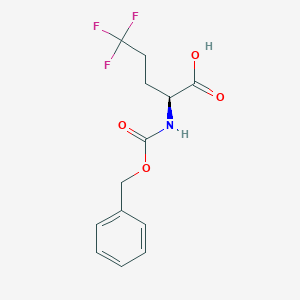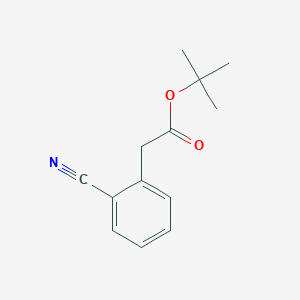![molecular formula C11H10INO6 B12994284 {2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)
{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid is a complex organic compound with the molecular formula C11H10INO6 and a molecular weight of 379.1 g/mol . This compound is characterized by the presence of an iodo group, a methoxy group, and a nitroethenyl group attached to a phenoxyacetic acid backbone. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid typically involves multiple steps, starting with the iodination of a methoxy-substituted phenol. The nitroethenyl group is introduced through a nitration reaction, followed by the formation of the phenoxyacetic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the iodo group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroethenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
{2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving nitro and iodo groups.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug metabolism.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of {2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, while the iodo group can undergo substitution reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetic acid: Similar in having an iodo group but lacks the methoxy and nitroethenyl groups.
2-Iodo-5-methoxybenzoic acid: Similar in having both iodo and methoxy groups but lacks the nitroethenyl group.
4-Nitrophenoxyacetic acid: Similar in having the phenoxyacetic acid backbone and a nitro group but lacks the iodo and methoxy groups.
Uniqueness
{2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications.
Propriétés
Formule moléculaire |
C11H10INO6 |
|---|---|
Poids moléculaire |
379.10 g/mol |
Nom IUPAC |
2-[2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C11H10INO6/c1-18-9-5-7(2-3-13(16)17)4-8(12)11(9)19-6-10(14)15/h2-5H,6H2,1H3,(H,14,15)/b3-2+ |
Clé InChI |
RHOVDSYAJDWNHS-NSCUHMNNSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)OCC(=O)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-ethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B12994209.png)



![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)


![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)




![tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)
